REACTION_SMILES
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[C:1]([c:2]1[c:3]([NH2:4])[cH:5][cH:6][cH:7][cH:8]1)(=[O:9])[NH2:10].[CH2:11]([Cl:12])[Cl:13].[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[OH2:31].[c:21]1([CH3:30])[cH:22][cH:23][c:24]([C:27](=[O:28])[Cl:29])[cH:25][cH:26]1>>[C:1]([c:2]1[c:3]([NH:4][C:27]([c:24]2[cH:23][cH:22][c:21]([CH3:30])[cH:26][cH:25]2)=[O:28])[cH:5][cH:6][cH:7][cH:8]1)(=[O:9])[NH2:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)Cl)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(C(=O)Nc2ccccc2C(N)=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |